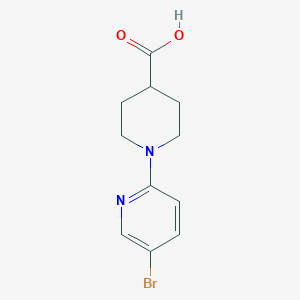

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Description

The exact mass of the compound 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O2/c12-9-1-2-10(13-7-9)14-5-3-8(4-6-14)11(15)16/h1-2,7-8H,3-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHCKHPUYLVRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588616 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954570-88-8 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the Spectroscopic Characterization of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (CAS No. 954570-88-8). Intended for researchers, chemists, and drug development professionals, this document outlines the theoretical principles, standard experimental protocols, and detailed interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this key heterocyclic building block. By explaining the causality behind spectral features, this guide serves as a practical reference for the structural elucidation and quality control of this compound, which is frequently utilized in the synthesis of novel therapeutics, including protein degraders.[1][2]

Introduction and Molecular Overview

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a bifunctional molecule featuring a substituted pyridine ring linked to a piperidine-4-carboxylic acid moiety. This structural arrangement makes it a valuable intermediate in medicinal chemistry. The pyridine ring offers sites for further functionalization, while the carboxylic acid provides a handle for amide bond formation or other conjugations. Understanding its precise chemical structure through spectroscopic methods is a critical first step in any synthetic application.

This guide is structured to provide not just the data, but the scientific reasoning behind the expected spectroscopic outcomes. Each section details the "why" behind experimental choices and spectral patterns, ensuring a deeper understanding for both novice and experienced researchers.

Chemical Structure

Figure 1: Chemical structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Physicochemical Properties

A summary of the key properties of the title compound is provided below for quick reference.

| Property | Value | Source |

| CAS Number | 954570-88-8 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | [1][2][3] |

| Molecular Weight | 285.14 g/mol | [4] |

| Monoisotopic Mass | 284.01605 Da | [3] |

| Appearance | White to light yellow powder/crystal | |

| Purity | Typically ≥97% or ≥98% | [1][2] |

| Storage | Room temperature, sealed in dry conditions | [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, both ¹H and ¹³C NMR are essential for confirming the connectivity of the pyridine and piperidine rings and verifying the presence of all functional groups.

¹H NMR Spectroscopy

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (O, N, Br) and aromatic rings deshield nearby protons, shifting their signals downfield (to higher ppm values). Spin-spin coupling between non-equivalent neighboring protons causes signals to split into multiplets, providing valuable connectivity information.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the exchangeable acidic proton.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Record the spectrum at room temperature. A standard ¹H acquisition sequence is used.

-

D₂O Exchange: To confirm the carboxylic acid proton, a drop of D₂O can be added to the NMR tube, the sample shaken, and the spectrum re-acquired. The signal corresponding to the acidic -COOH proton will disappear or significantly diminish.[5][6]

Predicted ¹H NMR Data and Interpretation (in DMSO-d₆):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Causality |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often broadened due to hydrogen bonding and chemical exchange. Its downfield shift is characteristic of carboxylic acids.[5][6] |

| Pyridine H-6 | 8.0 - 8.2 | Doublet | 1H | This proton is ortho to the bromine and the nitrogen atom, leading to strong deshielding. It is coupled to H-4. |

| Pyridine H-4 | 7.5 - 7.7 | Doublet of Doublets | 1H | Coupled to both H-6 and H-3, resulting in a doublet of doublets. It is deshielded by the ring current and adjacent bromine. |

| Pyridine H-3 | 6.6 - 6.8 | Doublet | 1H | This proton is adjacent to the piperidine-substituted carbon and is the most upfield of the pyridine protons. |

| Piperidine H-2', H-6' (axial/equatorial) | 4.2 - 4.4 | Multiplet | 4H | These protons are adjacent to the nitrogen of the pyridine ring, causing a significant downfield shift due to the nitrogen's electron-withdrawing effect. |

| Piperidine H-3', H-5' (axial/equatorial) | 2.9 - 3.1 | Multiplet | 4H | Protons further from the pyridine nitrogen and closer to the carboxylic acid group. |

| Piperidine H-4' | 2.4 - 2.6 | Multiplet | 1H | The proton on the carbon bearing the carboxylic acid group. Its signal overlaps with the protons on adjacent carbons.[5][6] |

¹³C NMR Spectroscopy

Theoretical Principles: The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom. The chemical shift is sensitive to hybridization and the electronegativity of attached atoms. Carbonyl carbons are highly deshielded and appear far downfield, followed by aromatic/alkene carbons, and finally aliphatic carbons.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 400 MHz (or higher) spectrometer, operating at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition: A standard proton-decoupled ¹³C experiment (e.g., PENDANT or DEPT) is run to acquire a spectrum where each signal corresponds to a unique carbon type.

Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆):

| Carbon Assignment | Predicted δ (ppm) | Rationale and Causality |

| C=O (Carboxyl) | 175 - 180 | The carbonyl carbon is highly deshielded due to the attached electronegative oxygens, placing it in the characteristic range for carboxylic acids.[5][6] |

| Pyridine C-2 | 158 - 162 | Carbon attached to two nitrogen atoms (one in the ring, one from the piperidine), leading to strong deshielding. |

| Pyridine C-6 | 148 - 152 | Aromatic carbon adjacent to the ring nitrogen. |

| Pyridine C-4 | 140 - 144 | Aromatic carbon deshielded by the adjacent bromine atom. |

| Pyridine C-3 | 110 - 114 | This carbon is shielded relative to the other pyridine carbons. |

| Pyridine C-5 | 105 - 109 | The carbon directly bonded to the bromine atom shows a characteristic upfield shift due to the heavy atom effect, but this can be solvent-dependent. |

| Piperidine C-2', C-6' | 45 - 50 | Aliphatic carbons adjacent to the nitrogen atom are deshielded. |

| Piperidine C-4' | 40 - 45 | The carbon bearing the carboxylic acid group. |

| Piperidine C-3', C-5' | 28 - 33 | Standard aliphatic carbons within the piperidine ring. |

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. A key diagnostic feature will be the isotopic pattern of bromine, which exists naturally as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. This results in two molecular ion peaks separated by 2 Da of approximately equal intensity.

Experimental Protocol (Hypothetical):

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrument: A high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.

-

Acquisition: Infuse the sample directly into the ESI source. Acquire spectra in both positive and negative ion modes.

Predicted Mass Spectrometry Data:

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Comments |

| [M+H]⁺ | 285.0233 | 287.0213 | The protonated molecular ion. In the spectrum, this will appear as a pair of peaks of nearly equal height separated by 2 m/z units, which is the hallmark of a monobrominated compound.[3] |

| [M-H]⁻ | 283.0088 | 285.0068 | The deprotonated molecular ion, observed in negative ion mode.[3] |

| [M+Na]⁺ | 307.0053 | 309.0033 | A common sodium adduct observed in positive ion mode.[3] |

Fragmentation Analysis: Under higher energy conditions (MS/MS), the molecule would likely fragment. Key fragmentations could include the loss of the carboxylic acid group (-45 Da) or cleavage within the piperidine ring.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This makes IR an excellent tool for identifying the presence of key functional groups.

Experimental Protocol (Hypothetical):

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most common and requires no sample prep. Alternatively, a KBr pellet can be prepared.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: A background spectrum is collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Causality |

| 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid | The extreme broadness of this peak is a classic indicator of a hydrogen-bonded carboxylic acid dimer.[5][7] |

| 2850 - 3000 | C-H stretch | Aliphatic (Piperidine) | Standard stretching vibrations for sp³ C-H bonds. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of a carbonyl group in a carboxylic acid.[7] |

| 1550 - 1600 | C=C and C=N stretch | Aromatic (Pyridine) | Vibrations from the pyridine ring system. |

| 1100 - 1300 | C-N stretch | Aryl-N, Alkyl-N | Stretching vibrations for the C-N bonds of the pyridine and piperidine moieties. |

| 500 - 600 | C-Br stretch | Bromo-aryl | The carbon-bromine bond vibration typically appears in the fingerprint region. |

Integrated Spectroscopic Workflow and Data Summary

The structural confirmation of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid relies on the synergistic interpretation of data from multiple spectroscopic techniques. The workflow below illustrates the logical process of analysis.

Figure 2: Generalized workflow for spectroscopic analysis.

References

- Vertex AI Search. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, min 98%, 100 grams.

- Labsolu. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

- PubChemLite. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.

- Santa Cruz Biotechnology. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.

- TCI Chemicals. 1-(5-Bromopyridin-2-yl)ethan-1-one.

- BLDpharm. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19).

- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. (2025-05-22).

- Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. (2024-09-30).

- PubChemLite. 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylic acid.

- Mao, J. D., et al. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry.

- ACS Sustainable Chemistry & Engineering. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023-03-27).

- Ajeee. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labsolu.ca [labsolu.ca]

- 3. PubChemLite - 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 4. 954570-88-8|1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Solubility Profile of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid in Organic Solvents: A Framework for Experimental Determination and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability. 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry, likely as a building block or scaffold for more complex molecules.[1] This guide provides a comprehensive framework for understanding and experimentally determining its solubility in organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on the underlying chemical principles governing its solubility and presents a detailed, field-proven protocol for its accurate determination. We will explore the compound's structural attributes, predict its behavior in various solvent classes, and provide a step-by-step methodology for generating reliable thermodynamic solubility data.

Introduction: The Critical Role of Solubility

In drug discovery and development, the characterization of a compound's physicochemical properties is paramount. Among these, solubility—the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature—is a cornerstone parameter.[2] Poor solubility can lead to significant challenges, including incomplete absorption, low bioavailability, and difficulties in developing viable dosage forms.[3] Understanding the solubility of a compound like 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid in a range of organic solvents is essential for:

-

Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization processes.

-

Preformulation Studies: Identifying potential solvent systems for creating liquid formulations or for use in advanced delivery systems like solid dispersions.[3]

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4]

This guide serves as a practical resource for researchers, providing both the theoretical foundation and the experimental tools necessary to thoroughly characterize the solubility of this compound.

Physicochemical Profile and Solubility Predictions

The molecular structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid dictates its interactions with different solvents. A careful analysis of its functional groups allows for educated predictions of its solubility behavior.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Materials and Equipment

-

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (purity ≥98%)

-

Selected organic solvents (HPLC grade or higher)

-

Glass vials (e.g., 4 mL) with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes (1 mL)

-

Syringe filters (e.g., 0.22 µm PTFE, low protein binding)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

-

HPLC column suitable for the analyte (e.g., C18)

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

-

Preparation: Add an excess amount of the solid compound (e.g., ~10 mg) to a pre-weighed glass vial. The key is to have enough solid so that it remains visible after the equilibration period.

-

Solvent Addition: Add a precise volume of the chosen organic solvent (e.g., 2.0 mL) to the vial.

-

Sealing: Securely cap the vial to prevent solvent evaporation.

-

Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. Allow the mixture to shake for at least 24 hours. For compounds that are slow to dissolve, a 48 or 72-hour period is recommended to ensure equilibrium is reached. [5]5. Verification: After the equilibration period, visually inspect each vial to confirm that excess solid remains. If no solid is present, the solution is unsaturated, and the experiment must be repeated with more solute.

Part B: Sample Analysis

-

Phase Separation: Withdraw the slurry using a syringe. Carefully attach a 0.22 µm PTFE syringe filter and filter the saturated solution into a clean HPLC vial. This step must be performed quickly to minimize temperature changes.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable mobile phase or diluent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by HPLC with a validated method. The concentration of the analyte is determined by comparing its peak area to a standard calibration curve.

Part C: Calculation

-

The solubility (S) is calculated using the following formula: S (mg/mL) = C_hplc × DF Where:

-

C_hplc is the concentration determined by HPLC (in mg/mL).

-

DF is the dilution factor.

-

HPLC Method Validation (Abbreviated)

A reliable analytical method is crucial for accurate results. [6]The HPLC method should be validated for:

-

Linearity: A calibration curve should be prepared with at least five standards, yielding a correlation coefficient (r²) > 0.999.

-

Accuracy & Precision: Determined by analyzing quality control samples at low, medium, and high concentrations.

-

Specificity: The method should be able to resolve the analyte peak from any impurities or degradants.

Data Presentation

Quantitative results should be compiled into a clear, structured table for easy comparison. Researchers should use this template to record their experimentally determined values.

Table 1: Experimentally Determined Solubility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Descriptor |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| Dichloromethane (DCM) | Less Polar | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |

| Ethyl Acetate | Less Polar | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |

| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Note: Molecular Weight of C11H13BrN2O2 is 285.14 g/mol . [7]

Conclusion

While public data on the solubility of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is scarce, a thorough understanding of its chemical structure allows for strong predictions of its behavior in various organic solvents. Its polar and zwitterionic characteristics suggest high solubility in polar protic and aprotic solvents, with diminishing solubility as solvent polarity decreases. This guide provides the complete experimental framework necessary for researchers to generate their own high-quality, reliable thermodynamic solubility data using the gold-standard Shake-Flask method. Adherence to this detailed protocol will ensure the generation of accurate and reproducible results, which are fundamental for advancing synthetic, analytical, and formulation activities in the drug development pipeline.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). PharmaTutor. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

-

Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. [Link]

-

solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal. [Link]

-

Factors Affecting Solubility. (n.d.). BYJU'S. [Link]

-

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid. (n.d.). ChemBK. [Link]

-

13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

-

Some Factors Affecting the Solubility of Polymers. (2025). ResearchGate. [Link]

-

FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). SlideShare. [Link]

-

Biochemistry, Dissolution and Solubility. (2023). NCBI Bookshelf. [Link]

-

1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. (n.d.). PubChem. [Link]

-

1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. (n.d.). Oakwood Chemical. [Link]

-

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, min 98%, 100 grams. (n.d.). St-Jean Photochemicals. [Link]

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Autech. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pharmajournal.net [pharmajournal.net]

- 4. Buy (2S)-1-[(5-bromopyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid [smolecule.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 7. PubChemLite - 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

Purity analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

An In-depth Technical Guide to the Purity Analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the purity analysis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid (Molecular Formula: C₁₁H₁₃BrN₂O₂, Molecular Weight: 285.14 g/mol )[1][2], a key building block in modern pharmaceutical research. For professionals in drug development, ensuring the purity and quality of such intermediates is not merely a procedural step but a foundational requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This document outlines an orthogonal analytical strategy, integrating chromatographic and spectroscopic techniques to build a complete purity profile. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and ground our recommendations in authoritative scientific principles and regulatory standards.

The Analytical Imperative: Understanding the Molecule and Its Impurities

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a bromopyridine moiety linked to a piperidine carboxylic acid scaffold. This structure is prevalent in the development of novel therapeutics, making its purity a critical quality attribute. A robust analytical strategy is predicated on understanding the molecule's physicochemical properties and anticipating potential impurities derived from its synthesis.

Physicochemical Properties

A summary of the key physicochemical properties is essential for analytical method development.

| Property | Value / Information | Analytical Implication |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | Guides mass spectrometry and elemental analysis. |

| Molecular Weight | 285.14 g/mol | Confirmed by mass spectrometry. |

| Structure | N-aryl piperidine carboxylic acid | Contains acidic (carboxylic acid) and basic (pyridine, piperidine) centers, influencing chromatographic behavior. The bromopyridine ring is a strong chromophore for UV detection. |

| pKa | (Estimated) Acidic pKa ~4-5 (Carboxylic Acid), Basic pKa ~5-6 (Pyridine N) | Critical for selecting mobile phase pH in HPLC to ensure consistent ionization state and good peak shape. |

| Solubility | Soluble in organic solvents like DMSO, Methanol. | Guides sample and standard preparation. |

Anticipating the Impurity Profile

The most common synthetic route involves the nucleophilic aromatic substitution of a di-halogenated pyridine (like 2,5-dibromopyridine) with piperidine-4-carboxylic acid or its ester.[3][4] This knowledge allows us to predict and search for specific process-related impurities.

| Impurity Class | Potential Species | Origin |

| Starting Materials | 2,5-Dibromopyridine, Piperidine-4-carboxylic acid | Incomplete reaction. |

| Reaction By-products | Isomeric products (e.g., substitution at a different position) | Non-selective reaction conditions. |

| Over-reaction Products | Di-piperidine substituted pyridine | Reaction of a second equivalent of piperidine. |

| Degradation Products | De-brominated species, Oxidized species | Instability under acidic, basic, or oxidative stress.[5][6] |

An Orthogonal Strategy for Complete Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques with different separation and detection principles, is the cornerstone of a trustworthy purity assessment. This ensures that impurities co-eluting in one system are resolved and detected in another.

Caption: Orthogonal Analytical Workflow for Purity Assessment.

Primary Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for purity determination of non-volatile small molecules. The separation is based on partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The bromopyridine ring in the target molecule is an excellent chromophore, making UV detection highly sensitive.[7]

Causality in Method Development

-

Column Choice: A C18 column is the standard starting point, offering robust hydrophobic retention.

-

Mobile Phase: A gradient of acetonitrile or methanol with water is typical. The key is pH control. Since the molecule has both acidic and basic functional groups, buffering the aqueous mobile phase (e.g., with ammonium formate or acetate at pH 3-4) is critical to suppress the ionization of the carboxylic acid and ensure a consistent protonation state for the nitrogens, leading to sharp, symmetrical peaks.[8]

-

Detection: The pyridine ring absorbs strongly in the UV region. A detection wavelength of around 254 nm is a good starting point, with further optimization using a photodiode array (PDA) detector to find the absorbance maximum.[5]

Experimental Protocol: HPLC Purity

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |

| Gradient | 5% B to 95% B over 15 min | To elute compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | For reproducible retention times. |

| Injection Vol. | 5 µL | |

| Detector | UV/PDA at 254 nm | Good sensitivity for the pyridine chromophore. |

| Sample Prep. | 1.0 mg/mL in 50:50 Acetonitrile:Water | Ensure complete dissolution. |

| Quantification | Area Percent Normalization | Provides relative purity. For absolute quantification, use a reference standard. |

Impurity Identification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for identifying unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the main compound and any co-eluting impurities.

The Logic of Ionization and Detection

-

Ionization: Electrospray Ionization (ESI) in positive mode is the ideal choice. The two nitrogen atoms (pyridine and piperidine) are readily protonated to form [M+H]⁺ ions.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, provides highly accurate mass measurements. This allows for the determination of the elemental formula, which is invaluable for confirming the identity of the parent compound and proposing structures for impurities.[9][10]

Caption: Workflow for Impurity Identification using LC-HRMS.

Expected Mass-to-Charge Ratios

| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) |

| Parent Compound | C₁₁H₁₃Br¹⁴N₂O₂ | 284.0160 | 285.0238 |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.0790 | 130.0868 |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 234.8683 | 235.8761 |

| De-brominated Impurity | C₁₁H₁₄N₂O₂ | 206.1055 | 207.1133 |

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

While chromatography and MS can suggest identity, NMR spectroscopy provides unambiguous structural confirmation. ¹H and ¹³C NMR spectra serve as a "fingerprint" of the molecule.

-

¹H NMR: Will show characteristic signals for the aromatic protons on the bromopyridine ring and the aliphatic protons of the piperidine ring system. Integration of these signals can confirm the ratio of protons in different parts of the molecule.[11][12]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.[13]

-

Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be used to determine the exact purity (assay) of the material by integrating the signals of the analyte against those of a certified internal standard of known purity and concentration.

Residual Solvents by Gas Chromatography (GC)

Residual organic solvents from the synthesis and purification process must be controlled as they offer no therapeutic benefit and can be toxic.[14][15] The International Council for Harmonisation (ICH) Q3C guideline provides acceptable limits for these solvents.[16][17]

-

Methodology: Static headspace gas chromatography (HS-GC) with a flame ionization detector (FID) is the standard method. The sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC for separation and quantification.

-

Common Solvents & Limits: Solvents are categorized into classes based on their toxicity.

| Solvent Class | Example Solvents | ICH Q3C Limit (Option 1)[18] |

| Class 1 (To be avoided) | Benzene, Carbon tetrachloride | 2 ppm, 4 ppm |

| Class 2 (To be limited) | Acetonitrile, Dichloromethane | 410 ppm, 600 ppm |

| Class 3 (Low toxic potential) | Ethanol, Acetone, Ethyl Acetate | 5000 ppm |

Elemental and Inorganic Purity

The final piece of the purity puzzle involves assessing non-carbon-based impurities.

-

Elemental Analysis (CHN): This technique measures the percentage of Carbon, Hydrogen, and Nitrogen in the sample. The results should match the theoretical values calculated from the elemental formula (C: 46.34%, H: 4.60%, N: 9.82%) within an acceptable margin (e.g., ±0.4%). It is a powerful tool for verifying the overall composition of the bulk material.[19]

-

Trace Elemental Impurities: Analysis for trace metals, which may originate from catalysts or reactors, is critical.[20][21] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are used to quantify elemental impurities according to ICH Q3D guidelines.[22]

-

Sulphated Ash / Residue on Ignition: This pharmacopeial test quantifies the total amount of inorganic impurities in the material.

Conclusion: An Integrated Purity Statement

The purity of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid cannot be defined by a single number. A complete Certificate of Analysis must synthesize the data from all orthogonal methods. A final purity statement should report the HPLC purity (e.g., >98% by area), confirm the identity by HRMS and NMR, and explicitly state that residual solvents and elemental impurities are below the limits defined by ICH guidelines. This rigorous, multi-faceted approach ensures that scientists and drug developers can trust the quality of this critical intermediate, paving the way for reproducible research and the development of safe and effective medicines.

References

-

Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

-

Title: ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents Source: Therapeutic Goods Administration (TGA) URL: [Link]

-

Title: Trace Metals Testing and Elemental Analysis for Pharmaceuticals Source: Intertek URL: [Link]

-

Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: ICH URL: [Link]

-

Title: Q3C GUIDELINE FOR RESIDUAL SOLVENTS Source: Slideshare URL: [Link]

-

Title: ICH Q3C(R9) Impurities: Guideline for residual solvents Source: gmp-compliance.org URL: [Link]

-

Title: Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine Source: Optica Publishing Group URL: [Link]

-

Title: Elemental Analysis for the Pharmaceutical Industry Q&A Source: Smithers URL: [Link]

-

Title: ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS Source: Agilent URL: [Link]

-

Title: Elemental and Trace Metal Analysis for Pharmaceuticals Source: Medistri SA URL: [Link]

-

Title: Instrumentation for chemical & pharmaceutical applications Source: Elementar URL: [Link]

-

Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

-

Title: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid Source: A2Z Chemical URL: [Link]

-

Title: HPLC Method for Analysis of Pyridine on Primesep 100 Column Source: SIELC Technologies URL: [Link]

-

Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: PubMed URL: [Link]

-

Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: DTIC URL: [Link]

-

Title: (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate URL: [Link]

-

Title: Piperidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine Source: Journal of the American Chemical Society URL: [Link]

-

Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI URL: [Link]

-

Title: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, min 98%, 100 grams Source: Stratech URL: [Link]

-

Title: Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug Source: PMC - NIH URL: [Link]

-

Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent URL: [Link]

-

Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PMC - NIH URL: [Link]

-

Title: 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid Source: PubChem URL: [Link]

-

Title: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylicacid Source: Amole Biotechnology URL: [Link]

-

Title: 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid Source: Oakwood Chemical URL: [Link]

-

Title: LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors Source: PubMed URL: [Link]

-

Title: A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates Source: PubMed URL: [Link]

-

Title: Halogenated Pyridine Derivatives from Cycloaddition / Cycloreversion of Oxazinone and Haloalkyne Precursors Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines Source: MDPI URL: [Link]

- Title: CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid Source: Google Patents URL

-

Title: Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors Source: ACG Publications URL: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. PubChemLite - 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 3. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. helixchrom.com [helixchrom.com]

- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS analysis of NAD biosynthesis using stable isotope pyridine precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tga.gov.au [tga.gov.au]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH Q3C(R9) Impurities: Guideline for residual solvents - ECA Academy [gmp-compliance.org]

- 18. Q3C GUIDELINE FOR RESIDUAL SOLVENTS | PPTX [slideshare.net]

- 19. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]

- 20. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

- 21. Elemental and Trace Metal Analysis for Pharmaceuticals | Medistri SA [medistri.swiss]

- 22. agilent.com [agilent.com]

An In-Depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid (CAS Number: 954570-88-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, structural characteristics, and potential applications of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid, a heterocyclic building block with relevance in medicinal chemistry and drug discovery.

Chemical Identity and Structure

Chemical Name: 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid[1]

CAS Number: 954570-88-8

Molecular Formula: C₁₁H₁₃BrN₂O₂[1]

Molecular Weight: 285.14 g/mol

The structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid incorporates a piperidine-4-carboxylic acid moiety attached to a 5-bromopyridine ring via a nitrogen atom. This combination of a saturated heterocyclic ring and a halogenated aromatic system makes it a versatile scaffold for chemical modifications.

Structural Representation:

Caption: Chemical structure of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrN₂O₂ | PubChem[1] |

| Molecular Weight | 285.14 g/mol | Santa Cruz Biotechnology |

| Monoisotopic Mass | 284.01605 Da | PubChemLite[1] |

| XlogP (predicted) | 2.0 | PubChemLite[1] |

| Purity | Typically ≥98% | Commercial Suppliers |

| Storage | Room temperature | Commercial Suppliers[2] |

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra are not available in published literature. However, predicted collision cross-section values have been calculated and are available on databases like PubChemLite, which can be useful for mass spectrometry analysis.[1] Researchers are advised to perform their own analytical characterization to confirm the identity and purity of the compound.

Synthesis

A plausible and commonly employed synthetic route for 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid involves a nucleophilic aromatic substitution reaction.

Conceptual Synthetic Workflow:

Caption: A general workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Step 1: Reaction Setup To a solution of piperidine-4-carboxylic acid in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

-

Rationale: The base is essential to deprotonate the secondary amine of the piperidine ring, thereby increasing its nucleophilicity to facilitate the attack on the electron-deficient pyridine ring.

-

-

Step 2: Addition of Reagent Add 2,5-dibromopyridine to the reaction mixture.

-

Rationale: The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic substitution than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

-

-

Step 3: Reaction Conditions Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Heating is typically required to overcome the activation energy of the aromatic substitution reaction.

-

-

Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

-

Rationale: The acidic work-up protonates the carboxylic acid, making it less soluble in water and facilitating its precipitation. Purification is crucial to remove unreacted starting materials and by-products.

-

Biological and Pharmacological Context

While there is no specific publicly available data on the biological activity or pharmacological properties of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid itself, its structural motifs are prevalent in many biologically active compounds. The pyridine carboxylic acid scaffold, in particular, is a key component in a wide range of pharmaceuticals.

This compound serves as a valuable building block in drug discovery for several reasons:

-

Scaffold for Library Synthesis: The piperidine and bromopyridine moieties offer multiple points for chemical diversification, allowing for the creation of libraries of novel compounds for screening against various biological targets.

-

Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other functional groups or be used to improve the pharmacokinetic properties of a lead compound.

-

Fragment-Based Drug Design: This molecule can be considered a fragment that could bind to a biological target, and through fragment-based drug discovery approaches, it can be grown or linked with other fragments to develop more potent and selective ligands.

Safety and Handling

No dedicated safety data sheet (SDS) for CAS number 954570-88-8 is publicly available. However, based on the safety information provided by commercial suppliers for this compound and related structures, the following general precautions should be observed:

-

Hazard Statements (General): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a tightly sealed container in a dry and cool place.

-

It is imperative to consult the specific safety data sheet provided by the supplier before handling this chemical.

Conclusion

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its structure offers multiple avenues for chemical modification, making it a useful starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data on its physicochemical and biological properties are currently limited in the public domain, its structural features suggest its potential utility in the development of new pharmaceutical agents. Researchers working with this compound should perform thorough analytical characterization and adhere to strict safety protocols.

References

-

PubChemLite. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid. [Link]

-

Oakwood Chemical. 1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid

An In-depth Technical Guide:

Abstract

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The convergence of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, and the functionalized bromopyridine moiety provides a versatile platform for generating diverse molecular libraries.[1][2] This technical guide offers a detailed examination of the primary synthetic strategies for this compound, with a focus on the selection of starting materials, reaction mechanisms, and detailed experimental protocols. We will explore two principal bond-forming methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind experimental choices and robust, field-proven synthetic protocols.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the C-N bond between the piperidine nitrogen and the pyridine ring. This approach simplifies the synthesis into a coupling reaction between a nucleophilic piperidine synthon and an electrophilic pyridine synthon. This strategy is advantageous as it allows for the modular assembly from readily available or easily synthesized precursors.

Caption: Retrosynthetic analysis of the target molecule.

Selection of Starting Materials

The success of the synthesis hinges on the judicious selection of the two key starting fragments. The primary considerations are the stability of functional groups under reaction conditions and commercial availability.

The Piperidine Synthon: Managing the Carboxylic Acid

The carboxylic acid moiety in the piperidine fragment is acidic and can interfere with many coupling reactions, particularly those employing strong bases. Therefore, it is almost always necessary to protect this group.[3] The choice of protecting group is critical, as it must be stable during the C-N bond formation and selectively removable afterward.[4][5]

| Starting Material | Structure | Key Advantages | Key Disadvantages |

| Ethyl Isonipecotate | Ethyl piperidine-4-carboxylate | Commercially available, inexpensive, stable protecting group.[6][7] | Saponification (hydrolysis) requires basic conditions which may not be suitable for all downstream applications. |

| tert-Butyl piperidine-4-carboxylate | tert-Butyl piperidine-4-carboxylate | Easily removed under mild acidic conditions (e.g., TFA), avoiding harsh basic hydrolysis.[8] | Can be more expensive than the ethyl ester. |

| Boc-Piperidine-4-carboxylic Acid | N-Boc-piperidine-4-carboxylic acid | The Boc group protects the nitrogen, allowing for modification of the carboxylic acid first.[9] | The Boc group must be removed to free the nitrogen for the key coupling step, adding a step to the synthesis. |

For the purpose of coupling with the pyridine ring, Ethyl Isonipecotate and its tert-butyl analogue are the most direct starting materials as their nitrogen atom is available for reaction.

The Pyridine Synthon: The Electrophilic Partner

The pyridine fragment must possess a leaving group at the C-2 position to facilitate the coupling reaction. The bromine at the C-5 position is intended to remain in the final product for further diversification.

-

2,5-Dibromopyridine : A common and effective starting material. The bromine at C-2 is more labile than the one at C-5 in many palladium-catalyzed reactions, allowing for selective coupling.

-

2-Chloro-5-bromopyridine : Another excellent option. While C-Cl bonds can be less reactive than C-Br bonds in oxidative addition, modern Buchwald-Hartwig catalyst systems can readily activate them.[10] In SNAr reactions, the reactivity order can vary, but both are viable leaving groups.[11]

Key Synthetic Strategies

The formation of the C-N bond between the piperidine and pyridine rings is the central transformation in this synthesis.

Strategy 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12] Its primary advantage lies in its broad substrate scope, high functional group tolerance, and relatively mild reaction conditions compared to classical methods.[13][14]

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[12]

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup : To an oven-dried flask, add 2,5-dibromopyridine (1.0 eq.), ethyl isonipecotate (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).[10]

-

Solvent Addition : Add anhydrous toluene (approx. 0.1 M concentration relative to the limiting reagent).

-

Inert Atmosphere : Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Catalyst Loading : Under a positive pressure of inert gas, add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand, such as Xantphos (0.10 eq.).[10]

-

Reaction : Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 8-24 hours).

-

Workup and Purification (Ester) : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to obtain pure ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate.

-

Saponification (Hydrolysis) : Dissolve the purified ester in a mixture of THF/methanol and water. Add lithium hydroxide (LiOH, 2-3 eq.) and stir at room temperature until the ester is fully hydrolyzed.

-

Isolation (Final Acid) : Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and carefully acidify with 1M HCl to a pH of ~5-6. The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.[15]

Strategy 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a classical method for forming C-N bonds with heteroaromatic systems. The reaction proceeds via an addition-elimination mechanism, where the nucleophile (piperidine) attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] Expulsion of the leaving group (halide) restores aromaticity and yields the final product.

For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient, or more forcing conditions (higher temperatures) are required.[11][16]

Detailed Experimental Protocol: SNAr

-

Reaction Setup : Combine 2,5-dibromopyridine (1.0 eq.), ethyl isonipecotate (1.5-2.0 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃, 2.0 eq.) in a high-boiling point solvent like N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction : Heat the mixture in a sealed vessel to a high temperature (e.g., 120-150 °C) for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification : Cool the reaction to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Hydrolysis : Perform the saponification and isolation steps as described in the Buchwald-Hartwig protocol (steps 7 and 8).

Conclusion

The synthesis of 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid is most reliably achieved through a two-step sequence involving the coupling of a protected piperidine-4-carboxylate with a 2,5-dihalopyridine, followed by hydrolysis.

-

The Buchwald-Hartwig amination is generally the superior method, offering milder conditions, higher yields, and greater reliability, making it ideal for laboratory-scale synthesis and process development.[13][14]

-

Nucleophilic Aromatic Substitution remains a viable, palladium-free alternative, but often requires harsher conditions and may result in lower yields or more side products.[11]

The choice of an ester protecting group for the carboxylic acid is a critical parameter, with tert-butyl esters offering the advantage of mild, acidic deprotection conditions.[8] This guide provides the foundational knowledge and actionable protocols for researchers to confidently synthesize this important chemical intermediate.

References

- Benchchem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.

- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 1-(5-Bromopyridin-2-yl)piperidin-4-ol.

- NINGBO INNO PHARMCHEM CO.,LTD. Boc-Piperidine-4-carboxylic Acid: Synthesis, Properties, and Industrial Applications.

- SRIRAMCHEM. Ethyl Isonipecotate.

- Sigma-Aldrich. Ethyl isonipecotate 98 1126-09-6.

- ChemicalBook. Ethyl 4-piperidinecarboxylate | 1126-09-6.

- Wikipedia. Buchwald–Hartwig amination.

- LookChem. Ethyl Isonipecotate: Technical Data and Application Overview.

- TradeIndia. ETHYL ISONIPECOTATE Manufacturer, Supplier, Exporter.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

- Chemistry LibreTexts. Buchwald-Hartwig Amination.

- Frolov, N.A., Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- van der Meulen, N.P., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(11), 12757-12771.

- Um, I.H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7534-7541.

- El-Faham, A., Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602.

- Wikipedia. Protecting group.

- Dander, J.E., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(25), 7847-7850.

- Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.

- PubChem. 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid.

- Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 49(1), 59-64.

- Frolov, N.A., Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protecting group - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethyl Isonipecotate - SRIRAMCHEM [sriramchem.com]

- 7. Ethyl isonipecotate 98 1126-09-6 [sigmaaldrich.com]

- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 15. PubChemLite - 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid (C11H13BrN2O2) [pubchemlite.lcsb.uni.lu]

- 16. cpb.pharm.or.jp [cpb.pharm.or.jp]

Potential biological targets of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid derivatives

An in-depth technical guide or whitepaper on the core.## A Technical Guide to Identifying and Validating Biological Targets of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Derivatives

Executive Summary

The 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of potent and selective modulators of the Metabotropic Glutamate Receptor 5 (mGluR5). This guide provides a comprehensive framework for researchers and drug development professionals to explore and validate the biological targets of novel derivatives based on this core structure. We move beyond the primary association with mGluR5 to establish a systematic approach for target identification, validation, and off-target profiling. This document synthesizes field-proven experimental protocols with the underlying scientific rationale, ensuring a robust and self-validating workflow. Methodologies covered include initial binding assessment through biophysical assays, functional characterization in cellular systems, and strategies for broad selectivity profiling.

The 1-(5-Bromopyridin-2-yl)piperidine Scaffold: A Privileged Structure

The chemical entity 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid represents a versatile heterocyclic scaffold. Its structure combines a piperidine ring, which provides a three-dimensional conformation often crucial for fitting into protein binding pockets, with a bromopyridine moiety that can participate in various molecular interactions and serves as a handle for further chemical modification.

Its most prominent application in the public domain is as a key intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs). Specifically, it is a precursor to compounds like Fenobam and other related molecules investigated for their therapeutic potential in conditions such as Fragile X syndrome, anxiety, and depression. The carboxylic acid group provides a convenient point for amide coupling, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Primary Target Class: Metabotropic Glutamate Receptor 5 (mGluR5)

mGluR5 is a Class C G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic plasticity and neuronal excitability in the central nervous system. Unlike ionotropic glutamate receptors, mGluR5 activation leads to a slower, more modulatory response through the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.

Given the established literature, any novel derivative of the 1-(5-bromopyridin-2-yl)piperidine scaffold should first be evaluated for its activity at mGluR5. These derivatives typically function as allosteric modulators, binding to a site distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This allosteric modulation allows for a more nuanced control of receptor function than direct agonism or antagonism.

The mGluR5 Signaling Cascade

The canonical signaling pathway for mGluR5 is initiated by its activation, leading to the stimulation of Gαq proteins. This triggers a cascade resulting in the mobilization of intracellular calcium, a key event that can be readily measured in functional assays.

Caption: Canonical mGluR5 signaling pathway via Gαq coupling.

A Systematic Workflow for Target Identification and Validation

While mGluR5 is the most probable target, a rigorous scientific approach demands unbiased validation and broad profiling to uncover all potential biological activities. The following workflow provides a logical progression from initial hypothesis to a validated target with a defined selectivity profile.

Caption: Workflow for target validation and selectivity profiling.

Step 1: Initial Target Binding Assessment

Before investing in complex cellular assays, it is crucial to confirm direct physical binding between the derivative and the purified target protein (e.g., the mGluR5 Venus flytrap domain).

Scientific Rationale: This technique measures the thermal stability of a target protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). It is a rapid, low-cost, and high-throughput method for initial hit validation.

Methodology:

-

Protein Preparation: Purify the recombinant mGluR5 extracellular domain or another target protein of interest to >95% purity. Dialyze into a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Reagent Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) as per the manufacturer's instructions.

-

Assay Plate Setup:

-

In a 96-well or 384-well PCR plate, add the purified protein to a final concentration of 2 µM.

-

Add the test derivative across a range of concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is constant and low (<1%) across all wells.

-

Include a "no ligand" control (protein + buffer + DMSO) and a "no protein" control.

-

Add the SYPRO Orange dye to each well at its recommended final concentration.

-

-

Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a ramp rate of 0.5 °C/minute. Monitor fluorescence at the appropriate excitation/emission wavelengths.

-

Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the compound is considered a positive result, indicating direct binding.

Step 2: Functional Characterization in Cellular Systems

Confirmation of binding must be followed by functional assessment to determine the compound's biological effect.

Scientific Rationale: As mGluR5 signals through Gαq, its activation leads to a measurable increase in intracellular calcium ([Ca2+]i). This assay can determine if a compound acts as an agonist (stimulates the receptor directly), a NAM (reduces the response to an agonist), or a PAM (potentiates the response to an agonist).

Methodology:

-

Cell Culture: Use a cell line stably expressing recombinant human mGluR5 (e.g., HEK293 or CHO cells). Culture cells to ~90% confluency in black-walled, clear-bottom 96-well or 384-well plates.

-

Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution (e.g., HBSS) for 45-60 minutes at 37 °C, according to the manufacturer's protocol.

-

Compound Preparation: Prepare serial dilutions of the test derivative in the assay buffer. Also, prepare a stock of a known mGluR5 agonist (e.g., Quisqualate or DHPG) at a concentration that elicits a ~80% maximal response (EC80).

-

Assay Execution (NAM Mode):

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add the test derivative at various concentrations and incubate for 15-30 minutes.

-

Establish a baseline fluorescence reading for ~20 seconds.

-

Inject the EC80 concentration of the agonist and continue reading fluorescence for an additional 2-3 minutes.

-

-

Controls:

-

Positive Control: Agonist alone (no test compound).

-

Negative Control: Buffer alone (no agonist or test compound).

-

Vehicle Control: Agonist + DMSO (at the same final concentration as the test compound).

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data to the positive control (100% response) and vehicle control (0% response).

-

Plot the percent inhibition versus the log concentration of the test derivative and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Table 1: Example Data from mGluR5 Calcium Flux Assay (NAM Mode)

| Compound Derivative | IC50 (nM) | Max Inhibition (%) |

| Derivative A | 15.2 | 98.5 |

| Derivative B | 89.7 | 95.2 |

| Fenobam (Ref.) | 25.0 | 100 |

Step 3: Broad Selectivity and Off-Target Profiling

A therapeutically viable compound must be selective for its intended target to minimize side effects. The 1-(5-bromopyridin-2-yl)piperidine scaffold, while effective, could potentially interact with other receptors, enzymes, or ion channels.

Expert Insight: Broad panel screening is a cost-effective strategy in early-stage drug discovery. It de-risks a chemical series by identifying potential liabilities early. A standard panel, such as the Eurofins SafetyScreen44 or a similar offering, tests the compound at a fixed concentration (e.g., 10 µM) against a wide array of ~40-100 targets known to be involved in adverse drug reactions.

Decision Tree for Assay Selection:

Caption: Decision tree for selecting appropriate screening assays.

Potential Alternative Targets and Future Directions

While mGluR5 is the primary hypothesis, the structural motifs within the scaffold could allow for interactions with other biological targets. The pyridine ring is a common feature in many CNS-active drugs, and the piperidine core is a well-established pharmacophore. Potential alternative target classes to consider for screening include:

-

Other GPCRs: Particularly other glutamate receptors or receptors with similar allosteric binding pockets.

-

Sigma Receptors (σ1 and σ2): Many piperidine-containing compounds show affinity for these receptors.

-

Monoamine Transporters (SERT, DAT, NET): The overall structure may share features with inhibitors of these transporters.

-

Voltage-gated Ion Channels: Sodium or calcium channels could be potential off-targets.

Future work should focus on establishing a clear Structure-Activity Relationship (SAR) to optimize potency for the primary target while minimizing affinity for any identified off-targets. Successful lead compounds should then be advanced into relevant in vivo models to assess their pharmacokinetic properties and therapeutic efficacy.

Conclusion

The 1-(5-bromopyridin-2-yl)piperidine-4-carboxylic acid scaffold is a validated starting point for the development of mGluR5 modulators. However, a disciplined and multi-faceted approach to target validation is essential for any novel derivative. By integrating biophysical binding assays, cell-based functional screens, and broad selectivity profiling, researchers can build a comprehensive understanding of a compound's biological activity. This guide provides the foundational protocols and strategic rationale to de-risk drug discovery programs and accelerate the development of selective and effective new chemical entities.

References

An In-depth Technical Guide to 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid for Fragment-Based Library Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid as a versatile fragment for the synthesis of chemical libraries in the context of drug discovery. We will delve into the strategic importance of this building block, its synthesis, key reaction protocols for library generation, and methods for the characterization of the resulting compound collections. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-tested methodologies.

Introduction: The Strategic Value of the 1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic Acid Scaffold

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments that can be elaborated into more potent, drug-like molecules. The choice of the initial fragment is therefore of paramount importance, as it dictates the accessible chemical space and the physicochemical properties of the subsequent library.

1-(5-Bromopyridin-2-yl)piperidine-4-carboxylic acid is a fragment of significant strategic value due to a confluence of desirable features:

-

Two Points of Diversity: The molecule possesses two readily functionalizable handles: a carboxylic acid and an aryl bromide. This allows for the generation of diverse libraries through two orthogonal and high-yielding chemical transformations: amide bond formation and palladium-catalyzed cross-coupling reactions.

-

"Rule of Three" Compliance: With a molecular weight of 285.14 g/mol , this fragment adheres to the "Rule of Three," a set of guidelines for the properties of effective fragments.[1]

-

Biologically Relevant Moieties: The piperidine and pyridine rings are common motifs in a plethora of approved drugs, increasing the likelihood of identifying biologically active compounds.

-